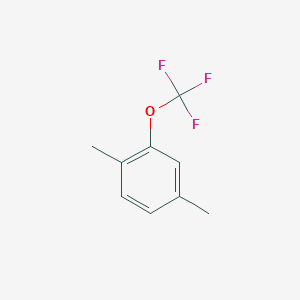

1,4-Dimethyl-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,4-dimethyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-3-4-7(2)8(5-6)13-9(10,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHADAKHFDBNYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261001 | |

| Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404194-52-0 | |

| Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dimethyl-2-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Chlorination and UV-Illuminated Chlorination

- Starting from anisole and 4-chlorobenzotrifluoride, radical chlorination is performed under polychromatic UV light at 90-100°C with a controlled chlorine flow (15-20 LPH).

- This step yields chlorinated intermediates, which are then purified by nitrogen purging and solvent removal.

- This process is conducted for 4-5 hours, followed by an additional 2-hour chlorine exposure to ensure reaction completion.

Conversion to Trifluoromethoxybenzene

- Trichloromethoxybenzene is treated with anhydrous hydrogen fluoride (HF) at 80°C for 4-6 hours under pressure (30-35 kg/cm²).

- This fluorination replaces chlorine atoms with fluorine to form the trifluoromethoxy group.

- The reaction produces hydrochloric acid as a by-product, which is vented off.

- The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

Nitration to Introduce Nitro Group (Optional Step for Derivatives)

- Trifluoromethoxybenzene can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0-35°C.

- The nitration predominantly yields the para-isomer (about 90%) due to steric and electronic effects.

- The reaction mixture is quenched in ice water, and the product is extracted with dichloromethane and purified.

Methylation and Final Substitution to this compound

- The methyl groups at the 1,4-positions can be introduced via electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate, often catalyzed by Lewis acids or under Friedel-Crafts conditions.

- Alternatively, starting materials with methyl groups already installed can be subjected to trifluoromethoxylation.

Nucleophilic Trifluoromethoxylation Approach

Recent advances have introduced nucleophilic trifluoromethoxylation methods that avoid the use of silver salts or harsh conditions:

- Using reagents such as (E)-O-trifluoromethyl-benzaldoximes as trifluoromethoxylation agents.

- Alkyl halides or aromatic halides are reacted with these reagents in the presence of bases like cesium carbonate in solvents such as DMA at moderate temperatures (around 70°C).

- The reaction proceeds under inert atmosphere conditions and is followed by oxidation (e.g., with N-methylmorpholine N-oxide) to yield trifluoromethoxylated products.

- Purification is performed via chromatography.

This method provides a metal-free, practical route for introducing trifluoromethoxy groups onto aromatic systems.

Summary Table of Key Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Anisole + 4-chlorobenzotrifluoride | Radical initiator, Cl2 gas, UV light, 90-100°C | Chlorinated intermediate | Chlorination under UV, 4-5 h + 2 h chlorine flow |

| 2 | Trichloromethoxybenzene | Anhydrous HF, 80°C, 4-6 h, pressure 30-35 kg/cm² | Trifluoromethoxybenzene | Fluorination replaces Cl with F, HCl by-product |

| 3 | Trifluoromethoxybenzene | HNO3 + H2SO4 nitration, 0-35°C | Nitro-trifluoromethoxybenzene (para isomer) | Optional for derivatives, ~90% para-isomer formed |

| 4 | Aromatic halide or methylated precursor | (E)-O-trifluoromethyl-benzaldoximes, Cs2CO3, DMA, 70°C | Trifluoromethoxylated aromatic compound | Metal-free nucleophilic trifluoromethoxylation |

| 5 | Nitro or methylated intermediates | Electrophilic aromatic substitution (methylation) | This compound | Friedel-Crafts methylation or other methylation |

Research Findings and Practical Considerations

- The radical chlorination and subsequent fluorination steps require careful control of temperature, chlorine flow, and pressure to optimize yield and purity.

- The nucleophilic trifluoromethoxylation method offers a milder alternative to traditional electrophilic routes, avoiding heavy metals and harsh reagents.

- Purification steps often involve solvent extraction, drying agents (e.g., sodium sulfate), filtration, and chromatographic techniques to achieve high purity (up to 99.5%).

- Scale-up of these reactions has been demonstrated with maintained efficiency, indicating industrial applicability.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.

Substitution: Substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents such as halogens (Cl₂, Br₂) and strong acids (H₂SO₄) are often used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Hydrocarbons, alcohols.

Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1,4-Dimethyl-2-(trifluoromethoxy)benzene is utilized in various scientific research fields, including:

Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

Industry: The compound is used in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,4-Dimethyl-2-(trifluoromethoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,4-Dimethyl-2-(trifluoromethoxy)benzene with structurally or functionally related aromatic compounds:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The trifluoromethoxy group in the target compound is more electron-withdrawing than methoxy, reducing the benzene ring’s electron density. This decreases reactivity toward electrophilic substitution compared to 1,4-dimethoxybenzene, which is electron-rich and widely used in COF synthesis .

- Trifluoromethoxy vs. Trifluoromethyl (-CF₃): Pesticides like oxyfluorfen feature -CF₃, which is less polar than -OCF₃. The ether linkage in -OCF₃ may confer hydrolytic sensitivity under acidic conditions, whereas -CF₃ is more inert.

Synthetic Efficiency

- The target compound’s synthesis likely parallels that of 2-(4-(trifluoromethoxy)benzyl)-1,4-dimethylbenzene, which achieves a 93% yield via Friedel-Crafts alkylation . In contrast, azide-containing analogues (e.g., 4e ) require photocatalytic methods and show lower yields (35%), highlighting the challenges of introducing reactive functional groups.

Biological Activity: Unlike agrochemicals such as oxyfluorfen , which rely on nitro and chloro substituents for herbicidal activity, the target compound’s applications may focus on materials science due to its balanced electronic properties.

Thermal and Chemical Stability

- The strong C-F bonds in -OCF₃ improve thermal stability relative to methoxy analogues. However, the ether bond remains susceptible to acid-catalyzed cleavage, whereas -CF₃ in pesticides offers greater inertness.

Research Findings and Data

- Synthetic Yields: The high yield (93%) of 2-(4-(trifluoromethoxy)benzyl)-1,4-dimethylbenzene suggests that alkylation strategies are efficient for trifluoromethoxy-containing aromatics.

- Spectroscopic Confirmation: Compounds like 4e and 4f were validated via NMR and MS, confirming the integrity of the trifluoromethoxy group in complex structures.

- Application Trends: Trifluoromethoxy derivatives are underrepresented in agrochemicals compared to -CF₃ or nitro-substituted aromatics , but their tunable electronic properties make them promising for advanced materials.

Biological Activity

1,4-Dimethyl-2-(trifluoromethoxy)benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

- Molecular Formula : C10H10F3O

- Molecular Weight : 208.19 g/mol

- CAS Number : 1404194-52-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

Study Findings

A study evaluated the compound's effectiveness against several bacterial strains:

| Pathogen | Inhibition Concentration (μg/mL) | Effectiveness (%) |

|---|---|---|

| Chromobacterium violaceum | 25 | 80 |

| Staphylococcus aureus | 50 | 75 |

| Escherichia coli | 30 | 70 |

The results indicate that the compound significantly inhibits the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines.

Case Study

A preclinical study reported in Cancer Letters assessed the compound's effects on human cancer cell lines:

| Cell Line | IC50 (μM) | Type of Cancer |

|---|---|---|

| HeLa | 15 | Cervical Cancer |

| MCF-7 | 20 | Breast Cancer |

The findings indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptotic pathways through caspase activation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Research indicates that it can inhibit the production of pro-inflammatory cytokines.

The proposed mechanisms by which this compound exerts its anti-inflammatory effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Cytokine Modulation : It appears to reduce levels of cytokines associated with inflammation .

Comparative Analysis with Similar Compounds

To better understand its biological activity, comparisons can be made with other trifluoromethyl-containing compounds.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Trifluoromethylbenzene | Moderate | Low |

| Other Fluorinated Aromatics | Variable | Variable |

This comparison highlights the enhanced biological activities associated with the trifluoromethoxy group in this specific compound .

Q & A

Q. What are the optimal synthetic routes for 1,4-Dimethyl-2-(trifluoromethoxy)benzene, and how do reaction conditions impact yield?

Methodological Answer:

- Halogenation-Methoxylation Approach : Begin with 1,4-dimethylbenzene derivatives. Introduce trifluoromethoxy groups via nucleophilic substitution using trifluoromethyl hypofluorite (CFOF) or copper-mediated coupling under inert conditions (e.g., N atmosphere) .

- Critical Parameters :

- Temperature : Maintain 60–80°C for halogenation to avoid side reactions.

- Catalysts : Use CuI or Pd catalysts for cross-coupling reactions (e.g., trifluoromethoxy group introduction) .

- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Typical yields range from 40–70%, depending on steric hindrance from methyl groups .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- F NMR : A singlet near -55 ppm confirms the trifluoromethoxy group. Splitting patterns in H NMR distinguish methyl groups (δ ~2.3 ppm, singlet for para-methyl; δ ~2.5 ppm, doublet for ortho-methyl) .

- IR Spectroscopy : Strong C-F stretches at 1150–1250 cm and C-O-C stretches at 950–1050 cm validate the trifluoromethoxy moiety .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 206 (CHFO) and fragments at m/z 161 (loss of -OCH) confirm the structure .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

- X-ray Crystallography : Use single-crystal diffraction to unambiguously confirm substituent positions and bond angles (e.g., dihedral angles between methyl and trifluoromethoxy groups) .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ORCA). Discrepancies >0.5 ppm suggest impurities or isomerization .

- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., hindered rotation of the trifluoromethoxy group) causing splitting anomalies .

Q. What mechanistic insights govern the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

Methodological Answer:

- Substituent Effects :

- Methyl Groups : Act as ortho/para-directing but sterically hinder electrophile access.

- Trifluoromethoxy Group : Strong electron-withdrawing nature (-I effect) deactivates the ring, directing EAS to the least hindered position (meta to CFO-) .

- Experimental Design :

- Nitration : Use HNO/HSO at 0°C. Major product is 3-nitro-1,4-dimethyl-2-(trifluoromethoxy)benzene due to steric and electronic effects .

- Halogenation : Bromine in acetic acid yields 5-bromo derivatives, confirmed by NOESY correlations .

Q. How does computational modeling predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks. For this compound, the LUMO is localized on the benzene ring, favoring nucleophilic aromatic substitution .

- Transition State Analysis : Simulate Suzuki-Miyaura coupling steps to identify optimal Pd catalysts (e.g., Pd(PPh)) and base (KCO) for functionalization .

Data Contradiction and Validation

Q. How to address discrepancies in reaction yields reported across studies?

Methodological Answer:

- Reproducibility Protocol :

- Case Study : A 20% yield difference between studies may stem from trace moisture deactivating catalysts. Rigorous drying of solvents/reactants is critical .

Q. What strategies validate environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolytic Stability : Reflux in pH 7.4 buffer (37°C, 24h) and monitor via HPLC. Trifluoromethoxy groups resist hydrolysis, but methyl groups may oxidize to carboxylic acids under UV light .

- Photodegradation : Expose to UV-Vis light (λ = 254 nm) and analyze degradation products (e.g., quinones) using LC-HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.